![molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6](/img/structure/B1313181.png)
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 34771-39-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a white powder . The compound should be stored in a refrigerator .Scientific Research Applications
Antitumor Agents
Application
Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as antitumor agents. They can inhibit various kinases, which play crucial roles in cell proliferation and survival.
Method
The compounds were synthesized and their cytotoxic effects were evaluated against different cancer cell lines. The most potent inhibitor was identified based on its IC50 values.
Results
Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM). It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
Antimicrobial Agents
Field
Medicinal Chemistry, Microbiology
Application
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized for their antimicrobial properties. They have shown effectiveness against various pathogenic microorganisms.
Method
The compounds were synthesized and their antimicrobial effects were evaluated against various bacterial and fungal strains.
Results
Several derivatives exhibited promising activity against microbial strains .
Anti-Inflammatory Agents
Field
Medicinal Chemistry, Immunology
Application
Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as anti-inflammatory agents. They can inhibit various enzymes and pathways involved in the inflammatory response.
Method
The compounds were synthesized and their anti-inflammatory effects were evaluated in various in vitro and in vivo models.
Results
Several derivatives exhibited promising anti-inflammatory activity .
Antiviral Agents
Field
Medicinal Chemistry, Virology
Application
Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as antiviral agents. They can inhibit various enzymes and pathways involved in viral replication.
Method
The compounds were synthesized and their antiviral effects were evaluated against various viruses in vitro.
Results
Several derivatives exhibited promising antiviral activity .
Safety And Hazards
properties
IUPAC Name |
6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYZHCVGVXICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441440 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
CAS RN |
34771-39-6 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

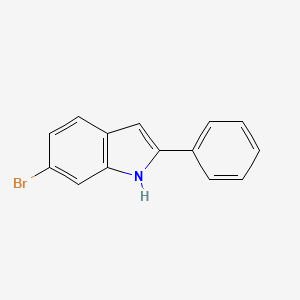

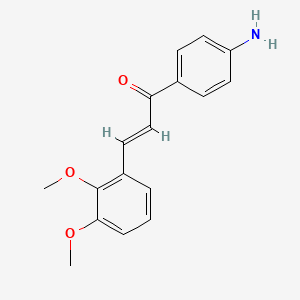
![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
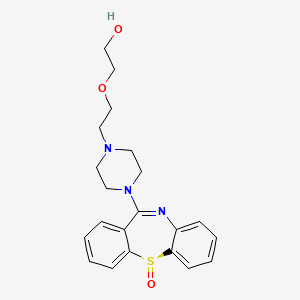
![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
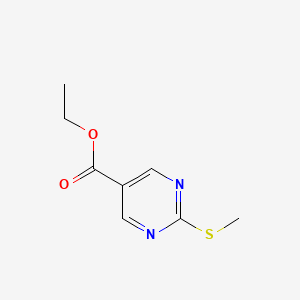
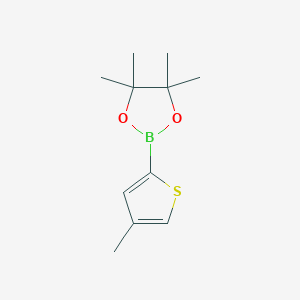
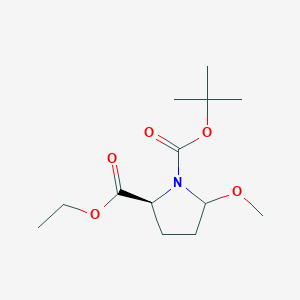
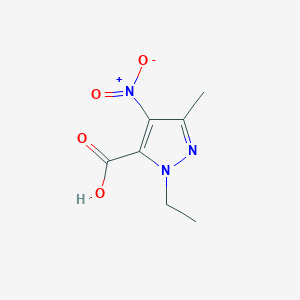
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
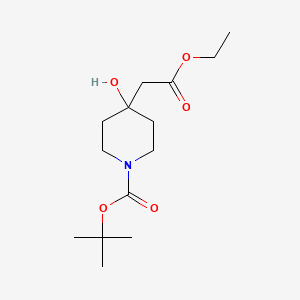
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)